2-ethoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide
Description
2-ethoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide is a pyrrolidinone derivative characterized by a central 5-oxopyrrolidin-3-yl core substituted with a 3-methoxyphenyl group at the 1-position and a 2-ethoxybenzamide moiety at the 3-position.
Properties
IUPAC Name |
2-ethoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-3-26-18-10-5-4-9-17(18)20(24)21-14-11-19(23)22(13-14)15-7-6-8-16(12-15)25-2/h4-10,12,14H,3,11,13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVZFJHCVBZREQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its eco-friendly nature, high yield, and low reaction times .
Industrial Production Methods
In an industrial setting, the production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-ethoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and materials.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-ethoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide are compared below with four related compounds, emphasizing substituent effects, linker groups, and physicochemical properties.
Table 1: Structural and Physicochemical Comparison
Key Observations:
In contrast, the 4-methoxy substituent in the compound may alter steric accessibility without significantly changing electronic properties . The 3,4-dimethyl substituent in introduces steric hindrance and lipophilicity, which could impact membrane permeability but reduce solubility .
Linker Groups and Functional Diversity: The direct benzamide linkage in the target compound facilitates hydrogen bonding via the amide group, a feature absent in thiadiazole-linked analogs (). Compound 28’s carbohydrazide-isatin conjugate extends π-conjugation and introduces antioxidant activity, as noted in hydrazone-isatin derivatives .
Physicochemical Properties :
- Melting points (e.g., 189–190°C for Compound 28) correlate with crystallinity and intermolecular forces, suggesting that carbohydrazide derivatives may form more stable crystal lattices than benzamide analogs.
- Molecular weights vary significantly (374.41–448.53 g/mol), with thiadiazole-linked compounds () being heavier due to sulfur incorporation and additional aromatic rings.
Synthetic Accessibility :
- Compound 28 (85% yield) and related hydrazide-isatin derivatives () demonstrate efficient synthesis routes, likely due to the reactivity of acyl hydrazides. Thiadiazole-containing compounds () may require more complex multi-step protocols, as implied by lower yields (e.g., 55% for Compound 30 in ) .
Biological Activity
2-ethoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide (CAS Number: 896372-25-1) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, biological activity, and relevant studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 276.33 g/mol. The compound contains a pyrrolidine ring, which is often associated with various pharmacological activities.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing primarily on its cytotoxic properties against cancer cell lines.
Cytotoxic Activity
A study investigating related compounds revealed that derivatives of pyrrolidine exhibited significant cytotoxic effects against various cancer cell lines including MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) using the MTT assay. Notably, some compounds demonstrated higher potency than the standard chemotherapeutic agent cisplatin .
| Compound | Cell Line | IC50 (µM) | Comparison to Cisplatin |
|---|---|---|---|
| 5e | MDA-MB-231 | 0.4 | 78.75 times more potent |
| 5e | HT-29 | 0.8 | 50.8 times more active |
| 5l | MDA-MB-231 | 0.4 | Equal to 5e |
These findings suggest that modifications in the structure of pyrrolidine derivatives can lead to enhanced anticancer activity.
The mechanism through which these compounds exert their cytotoxic effects involves inducing apoptosis in cancer cells. Flow cytometric analysis and Hoechst staining techniques have demonstrated that these compounds can trigger apoptotic pathways, leading to cell death .
Case Studies
Case Study 1: Structure-Activity Relationship (SAR) Analysis
A detailed SAR analysis was conducted on a series of pyrrolidine derivatives, including those similar to this compound. It was found that specific substituents on the phenyl ring significantly influenced the cytotoxicity against the tested cell lines. For instance, the introduction of halogen atoms resulted in decreased activity, while methoxy and methyl groups enhanced potency .
Case Study 2: Comparative Study with Other Compounds
In a comparative study involving various benzamide derivatives, it was observed that certain modifications led to improved selectivity and potency against specific cancer types. The study highlighted that compounds with similar structural motifs as this compound could serve as promising candidates for further development in targeted cancer therapies .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-ethoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Formation of the pyrrolidinone core via cyclization of substituted γ-aminobutyric acid derivatives under acidic conditions (e.g., HCl catalysis) .
- Step 2 : Coupling the pyrrolidinone intermediate with 2-ethoxybenzamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
- Optimization : Yield improvements (60–85%) are achieved by controlling temperature (0–5°C for coupling), solvent polarity, and catalyst loading. Reaction progress is monitored via TLC or HPLC .
Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR identify functional groups (e.g., methoxy protons at δ 3.8 ppm, pyrrolidinone carbonyl at δ 175 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak ([M+H] at m/z 397.16) and fragmentation patterns .
- IR Spectroscopy : Stretching vibrations for amide (1650–1680 cm) and ketone (1700–1750 cm) groups validate key bonds .
Q. How can purity be ensured during synthesis, and what analytical methods are recommended?
- Methodology :
- Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) removes byproducts .
- Purity Assessment : HPLC with a C18 column (≥95% purity threshold) and UV detection at 254 nm .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer effects)?
- Methodology :
- Assay Validation : Compare activity across standardized assays (e.g., COX-2 inhibition for anti-inflammatory vs. MTT assay for cytotoxicity) .
- Metabolite Screening : LC-MS/MS identifies active metabolites that may contribute to divergent results .
- Structural Dynamics : X-ray crystallography (using SHELX for refinement) reveals conformational changes affecting target binding .
Q. How does substituent variation (e.g., ethoxy vs. nitro groups) impact structure-activity relationships (SAR)?
- Methodology :
- Analog Synthesis : Prepare derivatives with substituents at the benzamide or pyrrolidinone positions .
- Biological Testing : Compare IC values in enzyme inhibition assays (e.g., kinase panels) .
- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to targets like PARP-1 or HDACs .
Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
- Methodology :
- ADME Studies : Administer compound (10 mg/kg, IV/oral) to rodents; monitor plasma levels via LC-MS/MS over 24h .
- Toxicology : Assess liver/kidney function markers (ALT, creatinine) and histopathology after 28-day exposure .
- Metabolite Identification : Use C-labeled compound to track metabolic pathways .
Q. How can stereochemical purity be achieved and verified during synthesis?
- Methodology :
- Chiral Resolution : Use chiral HPLC (Chiralpak AD-H column) or enzymatic kinetic resolution .
- X-ray Diffraction : Single-crystal analysis confirms absolute configuration; SHELXL refines crystallographic data .
- Circular Dichroism (CD) : Compare experimental CD spectra with simulated data for enantiomeric verification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
